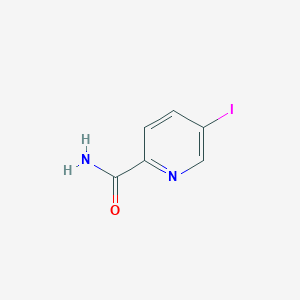![molecular formula C10H10ClN B6273877 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] CAS No. 1403899-01-3](/img/no-structure.png)
6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] (CHDI) is a synthetic organic compound that belongs to a class of compounds known as indoles. CHDI has a wide range of scientific applications and is used in a variety of laboratory experiments. CHDI is a versatile compound that has been used in the synthesis of a variety of other compounds, including pharmaceuticals and agrochemicals. CHDI has been the subject of extensive research due to its potential applications in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has been used in a variety of scientific research applications, including drug discovery, drug development, and agrochemical synthesis. 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has been used as a starting material in the synthesis of a variety of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anti-angiogenic agents. 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has also been used in the synthesis of agrochemicals, such as fungicides and herbicides.
Mecanismo De Acción
The mechanism of action of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in a variety of physiological processes, such as inflammation and pain. By inhibiting the activity of COX enzymes, 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] can reduce the production of prostaglandins and thus reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] have been studied in a variety of animal models. In mice, 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has been shown to reduce inflammation and pain, as well as to reduce the production of pro-inflammatory cytokines. In rats, 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has been shown to reduce the production of nitric oxide, a compound involved in the inflammatory response. 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has also been shown to reduce the production of free radicals, which are associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] in laboratory experiments has several advantages. 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is a relatively inexpensive compound and is easily synthesized. In addition, 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is a relatively stable compound and can be stored for long periods of time without degradation. One limitation of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is that it is not soluble in water, which can limit its use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]. One potential direction is the development of new pharmaceuticals and agrochemicals based on 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]. 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] could also be used in the development of new diagnostic tools and therapeutic agents. Additionally, further research could be conducted to further elucidate the mechanism of action of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] and its potential applications in the treatment of various diseases.
Métodos De Síntesis
6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] can be synthesized through various methods, including the use of a palladium-catalyzed cyclization reaction. In this method, a palladium catalyst is used to convert an aryl halide into an indole. This reaction is typically carried out in the presence of a base, such as triethylamine. Other methods of synthesis include the use of a Lewis acid-catalyzed reaction and a Heck reaction.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for '6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]' involves the formation of a cyclopropane ring and the spiroindoline moiety. The chloro substituent is introduced during the final step of the synthesis.", "Starting Materials": [ "3-bromoaniline", "ethyl acrylate", "sodium hydride", "cyclopropane carboxylic acid", "triethylamine", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "1,3-dichloro-2-propanol" ], "Reaction": [ "Step 1: Bromination of 3-bromoaniline with sodium nitrite and hydrochloric acid to form 3-bromo-4-nitroaniline", "Step 2: Reduction of 3-bromo-4-nitroaniline with sodium borohydride to form 3-bromo-4-aminophenol", "Step 3: Cyclization of 3-bromo-4-aminophenol with ethyl acrylate and sodium hydride to form 6-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]", "Step 4: Dehydrobromination of 6-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] with sodium hydroxide to form 6-vinyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]", "Step 5: Addition of cyclopropane carboxylic acid and triethylamine to 6-vinyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] to form 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]", "Step 6: Acetylation of 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] with acetic anhydride to form 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] acetate", "Step 7: Reduction of 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] acetate with sodium borohydride to form 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]", "Step 8: Chlorination of 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] with 1,3-dichloro-2-propanol and hydrochloric acid to form '6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]'" ] } | |
Número CAS |
1403899-01-3 |
Nombre del producto |
6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
Fórmula molecular |
C10H10ClN |
Peso molecular |
179.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



